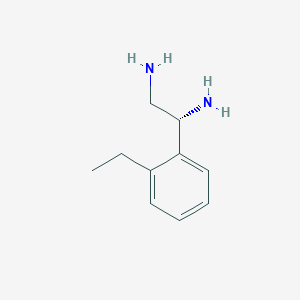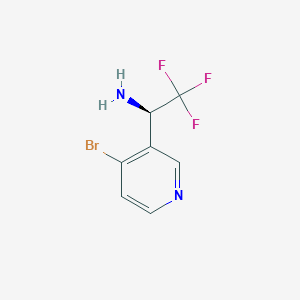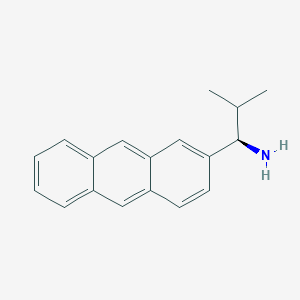
(1R)-1-(2-Anthryl)-2-methylpropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a chiral amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anthracene group imparts unique photophysical properties, making it a subject of study in photochemistry and photophysics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoanthracene and ®-2-methylpropylamine.
Grignard Reaction: 2-Bromoanthracene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with ®-2-methylpropylamine under anhydrous conditions to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize yield and purity.
Purification: Advanced purification techniques like column chromatography or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions: (1R)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: N-substituted amines.
科学的研究の応用
(1R)-1-(2-Anthryl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
作用機序
The mechanism of action of (1R)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with molecular targets through:
Binding: The anthracene moiety can intercalate into DNA, affecting its function.
Pathways: The compound can modulate signaling pathways by interacting with specific proteins or enzymes.
類似化合物との比較
(1R)-1-(2-Anthryl)-2-methylpropanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(2-Anthryl)-2-methylpropanoic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Photophysical Properties: The presence of the anthracene group imparts unique photophysical properties.
Chirality: The chiral center in (1R)-1-(2-Anthryl)-2-methylpropylamine adds to its uniqueness, influencing its interactions with biological targets.
特性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |
InChIキー |
XYRDBHHDUROQIL-GOSISDBHSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
正規SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



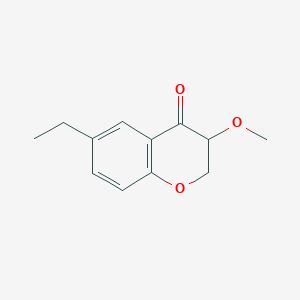
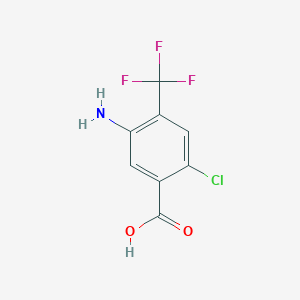

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

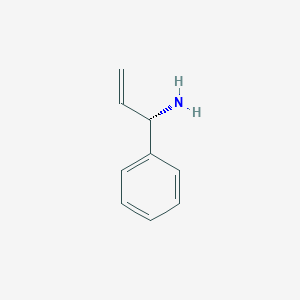


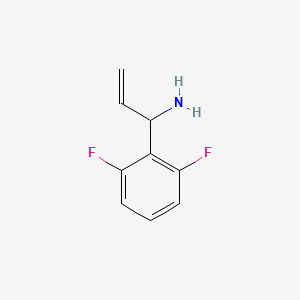
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
